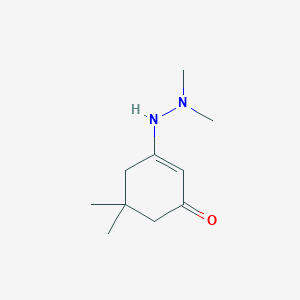![molecular formula C29H37NO6 B11703272 Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B11703272.png)
Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE is a synthetic organic compound with the molecular formula C29H37NO6 It is characterized by its complex structure, which includes a decyl chain, a benzoate group, and a butanamido linkage with oxo and phenylethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of decyl alcohol with 4-aminobenzoic acid to form decyl 4-aminobenzoate. This intermediate is then reacted with 4-oxo-4-(2-oxo-2-phenylethoxy)butanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene and catalysts like potassium phosphate monohydrate and tetrabutylammonium bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolo[2,3-d]pyrimidines: These compounds are structurally related and have been studied for their antiviral and anticancer activities.
Uniqueness
DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its decyl chain and benzoate group contribute to its lipophilicity, enhancing its ability to interact with lipid membranes and cellular targets.
Propriétés
Formule moléculaire |
C29H37NO6 |
|---|---|
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
decyl 4-[(4-oxo-4-phenacyloxybutanoyl)amino]benzoate |
InChI |
InChI=1S/C29H37NO6/c1-2-3-4-5-6-7-8-12-21-35-29(34)24-15-17-25(18-16-24)30-27(32)19-20-28(33)36-22-26(31)23-13-10-9-11-14-23/h9-11,13-18H,2-8,12,19-22H2,1H3,(H,30,32) |
Clé InChI |
BISHRNNDMPBTBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11703190.png)
![2-(2,3-Dimethylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11703194.png)
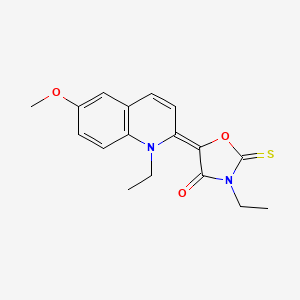
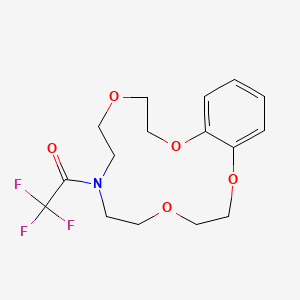
![3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11703206.png)
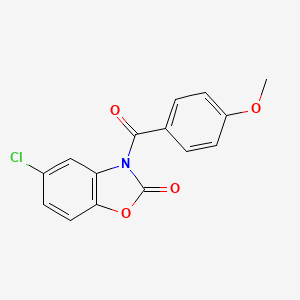
![N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703217.png)
![Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11703222.png)


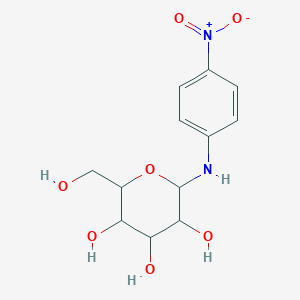
![N'-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide](/img/structure/B11703255.png)
